2-Amino-4'-chlorobenzophenone
Overview
Description
2-Amino-4’-chlorobenzophenone is an organic compound with the molecular formula C13H10ClNO. It is a substituted benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 4’ position replaced with a chlorine atom. This compound is notable for its use in the synthesis of various benzodiazepines, which are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
2-Amino-4’-chlorobenzophenone is a substituted benzophenone that is primarily used in the synthesis of benzodiazepines . Benzodiazepines are a class of compounds with a wide range of central nervous system-related activities . They bind to an allosteric site on gamma-aminobutyric acid (GABA) receptors, leading to potentiation of the inhibitory effect of the GABA neurotransmitter .
Mode of Action
The mode of action of 2-Amino-4’-chlorobenzophenone is primarily through its role as a precursor in the synthesis of benzodiazepines . The compound undergoes various chemical reactions to form benzodiazepines such as diazepam, alprazolam, and chlordiazepoxide . These benzodiazepines then interact with GABA receptors to exert their therapeutic effects .
Biochemical Pathways
The synthesis of benzodiazepines from 2-Amino-4’-chlorobenzophenone involves several steps. For example, the synthesis of lorazepam involves first reacting 2-Amino-4’-chlorobenzophenone with hydroxylamine. The resulting product is then reacted with chloroacetyl chloride to give a quinazolinone intermediate. A reaction with methylamine produces ring expansion and rearrangement, forming a benzodiazepine intermediate. This intermediate is then acetylated with acetic anhydride and undergoes hydrolysis to give lorazepam .
Pharmacokinetics
These drugs are generally well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of 2-Amino-4’-chlorobenzophenone is the synthesis of benzodiazepines. These benzodiazepines have various therapeutic effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant effects . They exert these effects by enhancing the inhibitory effect of the GABA neurotransmitter in the central nervous system .
Action Environment
The action of 2-Amino-4’-chlorobenzophenone is influenced by various environmental factors. For instance, the synthesis of benzodiazepines from 2-Amino-4’-chlorobenzophenone can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the stability and efficacy of the synthesized benzodiazepines can be influenced by factors such as storage conditions and patient-specific factors .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be used in the synthesis of benzodiazepines . The oxygen of the carbonyl group (–C=O) and the nitrogen of the amino group (–NH2) in 2-Amino-4’-chlorobenzophenone can form a coordinate bond with uncoordinated Pb2+ of the perovskite to passivate this defect .
Cellular Effects
It has been used to passivate the surface defects of perovskite films, which can improve the performance of perovskite solar cells .
Molecular Mechanism
It is known that the compound can interact with uncoordinated Pb2+ of the perovskite to passivate this defect .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-4’-chlorobenzophenone involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . Another method includes the methylation of 2-amino-5-chlorobenzophenone using dimethyl carbonate under the action of a catalyst .
Industrial Production Methods: In industrial settings, the synthesis of 2-Amino-4’-chlorobenzophenone often involves the use of high silicon aluminium ratio small crystal NaY molecular sieve as a catalyst. The reaction is typically carried out at elevated temperatures (around 85°C) and involves a prolonged reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4’-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Amines and alcohols
Substitution: Various substituted benzophenones
Scientific Research Applications
2-Amino-4’-chlorobenzophenone has several applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-5-chlorobenzophenone
- 2-Amino-2’,5-dichlorobenzophenone
- 2-Aminobenzophenone
- 2-Amino-5-chloro-2’-fluorobenzophenone
- 2-Amino-5-nitrobenzophenone
Uniqueness: 2-Amino-4’-chlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chlorine groups allows for versatile chemical reactions and interactions with biological molecules, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(2-aminophenyl)-(4-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHLSUBLNQBFTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022200 | |
Record name | 2-Amino-4'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2894-51-1 | |
Record name | 2-Amino-4′-chlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2894-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4'-chlorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4'-chlorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-4'-chlorobenzophenone in medicinal chemistry?
A1: this compound serves as a crucial starting material in the synthesis of various pharmacologically active compounds. Notably, it acts as a precursor in the development of novel N1-substituted-3-propyl-1,4-benzodiazepine-2-ones, which exhibit promising affinity for the cholecystokinin (CCK2) receptor []. These benzodiazepines have potential applications in treating anxiety disorders.
Q2: Can you elaborate on the synthesis of this compound and its role as a building block?
A2: A novel synthesis route for this compound utilizes phthalic anhydride and chlorobenzene as starting materials []. This method proceeds through a series of reactions, including Friedel-Crafts acylation, acyl chloride formation, amidation, and finally, Hoffman degradation. This approach offers an efficient route with a 78.3% overall yield. The synthesized this compound acts as a versatile building block, particularly for constructing the benzodiazepine core structure through subsequent chemical transformations [].
Q3: What insights do structure-activity relationship (SAR) studies provide regarding the derivatives of this compound?
A3: SAR studies focusing on N1-substituted-3-propyl-1,4-benzodiazepine-2-ones, derived from this compound, reveal the impact of modifications at the N1 position on their binding affinity to the CCK2 receptor []. Specifically, introducing an allyl group at the N1 position significantly enhances the binding affinity. This finding highlights the importance of the N1 substituent in influencing the interaction of these compounds with the CCK2 receptor.
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